N-Trifluoroacetylprolyl chloride

Catalog No.
S757247
CAS No.
36724-68-2
M.F
C7H7ClF3NO2
M. Wt
229.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Trifluoroacetylprolyl chloride

CAS Number

36724-68-2

Product Name

N-Trifluoroacetylprolyl chloride

IUPAC Name

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride

Molecular Formula

C7H7ClF3NO2

Molecular Weight

229.58 g/mol

InChI

InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2/t4-/m0/s1

InChI Key

NUOYJPPISCCYDH-BYPYZUCNSA-N

SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl

Synonyms

N-trifluoroacetyl-L-proline chloride, N-trifluoroacetylprolyl chloride, NTPC

Canonical SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)Cl

Chiral Derivatization Agent:

  • N-TFAPCl is primarily employed as a derivatization reagent for chiral separations. Chiral molecules are mirror images of each other and often exhibit different biological properties. Separating these enantiomers is crucial for various applications, including drug development.
  • N-TFAPCl reacts with primary and secondary amines, forming a stable amide bond with the analyte molecule. The trifluoroacetyl group (CF3CO) introduced by N-TFAPCl alters the molecule's interaction with chiral stationary phases in chromatography techniques, allowing for the separation of enantiomers. Source: ChemicalBook, (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE :

Analysis of Psychoactive Drugs:

  • N-TFAPCl finds application in the chiral separation of psychoactive drugs, particularly cathinones and amphetamine-related substances. These drugs often exist as enantiomers with varying pharmacological effects.
  • By derivatizing these drugs with N-TFAPCl and employing gas chromatography-mass spectrometry (GC-MS), scientists can achieve efficient separation and identification of individual enantiomers. This information is crucial for understanding the pharmacology and potential therapeutic applications of these drugs. Source: ChemicalBook, (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE :

Enantiomer Analysis in Biological Samples:

  • N-TFAPCl proves valuable in determining the enantiomeric composition of cathinone-related drugs in biological samples like urine and plasma.
  • Following derivatization with N-TFAPCl, GC-MS analysis allows researchers to quantify the concentration of each enantiomer present in the sample. This information aids in forensic analysis, drug metabolism studies, and understanding the pharmacokinetic profile of these drugs in the body. Source: ChemicalBook, (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE :

N-Trifluoroacetylprolyl chloride is an organofluorine compound characterized by the presence of a trifluoroacetyl group attached to the prolyl moiety. Its chemical formula is C₇H₇ClF₃NO₂, and it has a molecular weight of approximately 201.58 g/mol. This compound is notable for its unique trifluoroacetyl functional group, which enhances its reactivity and solubility in various organic solvents .

N-TFAPCl acts as a derivatizing agent. It reacts with the amine group of a chiral molecule, forming a diastereomer. The difference in size and shape between the diastereomers allows for their separation during chromatography, enabling the identification and quantification of the original enantiomers in the sample.

  • Due to the presence of the acyl chloride group, N-TFAPCl is likely corrosive and can cause skin and eye irritation.
  • The trifluoroacetyl group might introduce additional health hazards, and specific data on its toxicity is recommended for safe handling.
  • As with most organic compounds, N-TFAPCl is expected to be flammable.
  • Always consult safety data sheets (SDS) before handling N-TFAPCl and adhere to recommended personal protective equipment (PPE) guidelines.

Research indicates that N-Trifluoroacetylprolyl chloride and its derivatives exhibit biological activities relevant to medicinal chemistry. The compound's ability to form dipeptides makes it useful in studying peptide interactions and potential therapeutic applications. Its role as a chiral building block allows for the exploration of enantiomer-specific biological effects .

The synthesis of N-Trifluoroacetylprolyl chloride typically involves the following methods:

  • Direct Acylation: Prolyl chloride can be acylated using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine. This method allows for moderate yields under controlled conditions .
  • Use of Chiral Precursors: Starting from chiral proline derivatives enhances the enantioselectivity of the final product, making it suitable for applications requiring specific stereochemistry .

N-Trifluoroacetylprolyl chloride finds applications in various fields:

  • Peptide Synthesis: It serves as a key reagent in synthesizing peptides and amino acid derivatives, particularly for studies involving chiral centers.
  • Analytical Chemistry: The compound is used in gas chromatography for the determination of enantiomeric ratios in amino acids and other chiral compounds .
  • Pharmaceutical Development: Its unique properties make it valuable in developing new drugs, particularly those targeting specific biological pathways.

Studies involving N-Trifluoroacetylprolyl chloride focus on its interactions with amino acids and other biomolecules. The compound's ability to form stable dipeptide bonds allows researchers to investigate how structural variations affect biological activity. Additionally, interaction studies using chromatographic techniques help elucidate the compound's behavior in complex mixtures .

N-Trifluoroacetylprolyl chloride shares similarities with several other compounds due to its functional groups and structural characteristics. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
N-Trifluoroacetyl-L-prolineContains L-proline with trifluoroacetylEnantiomerically pure derivative
Trifluoroacetyl chlorideSimple acyl halideUsed primarily for acylation reactions
N-Acetylprolyl chlorideAcetyl group instead of trifluoroacetylLess reactive than N-trifluoroacetylprolyl chloride
N-Boc-prolyl chlorideBoc protecting groupProtects amine functionality

N-Trifluoroacetylprolyl chloride stands out due to its trifluoromethyl group, which significantly influences its reactivity and solubility compared to other acyl chlorides.

XLogP3

1.4

Sequence

P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

36724-68-2

Wikipedia

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride

Dates

Modify: 2023-08-15

Explore Compound Types